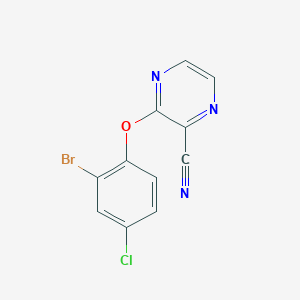

3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile

Description

Properties

Molecular Formula |

C11H5BrClN3O |

|---|---|

Molecular Weight |

310.53 g/mol |

IUPAC Name |

3-(2-bromo-4-chlorophenoxy)pyrazine-2-carbonitrile |

InChI |

InChI=1S/C11H5BrClN3O/c12-8-5-7(13)1-2-10(8)17-11-9(6-14)15-3-4-16-11/h1-5H |

InChI Key |

VFJPEGYERFGELI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)OC2=NC=CN=C2C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile typically involves the reaction of 2-bromo-4-chlorophenol with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound can be used in the development of new materials with specific properties.

Biological Studies: It serves as a probe in various biological assays to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings and Data Gaps

- Antimicrobial Potential: While halogenated pyrazines show promise, low selectivity indexes remain a barrier. The target compound’s activity against Mycobacterium spp. or other pathogens is unreported .

- Computational Modeling : Density-functional theory (DFT) studies (e.g., Becke’s exchange-energy functional) could predict electronic properties but are absent in the evidence .

- Crystallographic Data: No structural data (e.g., XRD) are provided, limiting insights into conformation and intermolecular interactions .

Q & A

Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) under ICH guidelines identify degradation pathways (e.g., hydrolysis of the cyano group). LC-MS/MS monitors degradants, while Arrhenius plots extrapolate shelf-life. Buffered solutions (pH 7.4) mimic physiological conditions for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.